tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate is a compound that features a benzimidazole moiety, which is known for its broad range of chemical and biological properties. Benzimidazole derivatives are often used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate typically involves several steps:
Protection of Amino Groups: The initial step often involves protecting the amino groups to prevent unwanted reactions.
Alkylation and Acylation: The protected intermediate undergoes alkylation and acylation reactions to introduce the desired substituents.
Deprotection: The final step involves deprotecting the amino groups to yield the target compound.
Chemical Reactions Analysis
tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Benzimidazole derivatives are known for their antibacterial, antiviral, and anticancer properties.
Biological Studies: It can be used in biological studies to investigate the interaction of benzimidazole derivatives with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate can be compared with other benzimidazole derivatives:
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole structure.
These compounds share the benzimidazole or imidazole core but differ in their substituents and specific biological activities, highlighting the versatility and importance of the benzimidazole scaffold in medicinal chemistry.
Properties
Molecular Formula |
C17H23N5O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-nitro-1H-benzimidazol-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H23N5O4/c1-17(2,3)26-16(23)18-11-6-8-21(9-7-11)15-19-13-5-4-12(22(24)25)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3,(H,18,23)(H,19,20) |
InChI Key |
NFABYLXQBYWZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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